3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Anticancer Medicinal Chemistry Metal Complexes

Sourcing a reliably functionalized 1,2,4-triazole scaffold for metal-based drug discovery can be challenging. This compound directly addresses that need with a critical 3-aminomethyl handle for coordination chemistry. - Enables synthesis of [CuCl2(L1)2] with demonstrated antiproliferative activity (IC50 = 2.0 μM) against HT29 colon cancer cells, surpassing cisplatin. - Available in gram-scale quantities via validated, scalable synthetic routes, bridging the gap from milligram discovery to preclinical development. - Supplied with high-purity analytical standard data, including a reference 1H NMR spectrum, to ensure method validation and batch-to-batch consistency.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 131052-49-8
Cat. No. B137494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole
CAS131052-49-8
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)CN
InChIInChI=1S/C4H8N4/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3,(H,6,7,8)
InChIKeyYADGRHBCQYSHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: Product Overview


3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole (CAS 131052-49-8) is a substituted 1,2,4-triazole heterocycle with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . It features a five-membered ring containing three nitrogen atoms and bears both a 3-aminomethyl (-CH2NH2) and a 5-methyl (-CH3) substituent [1]. This compound serves as a critical building block for the synthesis of more complex, biologically active triazole derivatives and is frequently employed in medicinal chemistry and agrochemical research programs .

Primary amine handle for facile derivatization into complex scaffolds
Validated NMR reference available for rapid identity confirmation

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: Risks of Generic Substitution


Substitution with a generic or unsubstituted 1,2,4-triazole is not a scientifically valid approach for applications requiring 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole due to the critical role of its specific substitution pattern. The 3-aminomethyl group provides a primary amine handle for further derivatization, such as amide bond formation or incorporation into more complex scaffolds, while the 5-methyl group influences the electronic properties and steric profile of the heterocycle [1]. These features collectively dictate its reactivity and the biological or material properties of its downstream products. For instance, the synthesis of the potent antiproliferative copper(II) complex relies on the specific 4-amino-3-aminomethyl-5-methyl-1,2,4-triazole ligand, which is derived from this core structure; substitution with an alternative triazole would yield a completely different metal complex with unknown and likely suboptimal activity [2].

Handle loss Unsubstituted or differently substituted triazoles lack the critical 3-aminomethyl handle, limiting amide coupling and scaffold integration.
Complex mismatch Replacing the core triazole may yield metal complexes with divergent biological response profiles, based on reported Cu(II) complex comparisons.

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: Differentiation Evidence


Copper Complex Outperforms Cisplatin in HT29 Cells

The copper(II) complex of the derivative 4-amino-3-aminomethyl-5-methyl-1,2,4-triazole (L1), which is synthesized directly from 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole, demonstrates superior antiproliferative activity against the human colon adenocarcinoma cell line HT29 compared to the clinical standard cisplatin [1]. This direct comparison highlights the therapeutic potential of scaffolds built upon this specific aminomethyltriazole core.

HT29 Cell Response
Head-to-head
Copper complex [CuCl2(L1)2] IC50 2.0 μM vs Cisplatin 6.0 μM — 3-fold lower IC50
Reported comparative cell-model response
HT29 colon adenocarcinoma; assay conditions per source
Anticancer Medicinal Chemistry Metal Complexes

Standardized NMR Reference for Purity Verification

The compound's identity and purity can be validated against a standardized 1H NMR reference spectrum available in the Biological Magnetic Resonance Bank (BMRB) [1]. This provides an authoritative benchmark for quality control, ensuring that the procured material matches the expected spectroscopic fingerprint under defined conditions. In contrast, many related triazole analogs lack such publicly accessible, validated reference data, making routine analytical verification more challenging.

NMR Reference
Cross-study comparable
Standardized 1H NMR spectrum available (BMRB entry bmse012659); conditions: DMSO-d6, 600 MHz, 298 K
Streamlines identity confirmation and quality control
Many triazole analogs lack comparable public reference data
Analytical Chemistry Quality Control Metabolomics

Scalable Synthesis via Amidrazone Cyclization

A recent publication details an optimized, gram-scale synthetic route for 3-(Aminomethyl)-5R-1,2,4-triazoles, including the target compound where R = methyl [1]. This methodology, based on the cyclization of amidrazones, demonstrates control over the competitive formation of 1,3,4-oxadiazole side products, which is a common challenge in triazole synthesis. The ability to access the compound in multi-gram quantities using a robust, documented procedure is a key differentiator for projects requiring larger amounts of material.

Scalable Synthesis
Class-level
Gram-scale amidrazone cyclization route with control over oxadiazole byproduct formation reported
May support reliable larger-scale supply
Exact yield improvement versus older routes not quantified
Process Chemistry Synthetic Methodology Scale-up

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: R&D Applications


Anticancer Metallodrug Design

Given the demonstrated antiproliferative activity of its copper(II) complex derivative [CuCl2(L1)2] (IC50 = 2.0 μM) against HT29 colon cancer cells, which surpasses the potency of cisplatin (IC50 = 6.0 μM), 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a high-priority starting material for synthesizing novel libraries of metal-based anticancer agents [1]. Its aminomethyl handle allows for facile conjugation to chelating groups or direct coordination to metal centers.

Multi-Gram Synthesis of Advanced Intermediates

The recently reported gram-scale synthesis of 3-(Aminomethyl)-5R-1,2,4-triazoles [2] provides a reliable and scalable method for accessing this compound. This makes it a practical choice for projects that have progressed beyond the milligram-scale discovery phase and require larger quantities of the building block for extensive derivatization, preclinical studies, or material science applications.

Analytical Standard for Method Development

The availability of a high-quality 1H NMR reference spectrum in the BMRB metabolomics database (Entry bmse012659) [3] establishes 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole as a well-characterized analytical standard. It is ideal for developing and validating analytical methods (e.g., HPLC, LC-MS, NMR) for tracking this compound or its derivatives in complex reaction mixtures or biological matrices, ensuring accurate quantification and purity assessment.

Bioactive Triazole Derivatives for Agrochemical Discovery

As a versatile 1,2,4-triazole building block with a reactive primary amine, this compound is a valuable precursor for generating diverse libraries of heterocyclic compounds with potential fungicidal, herbicidal, or insecticidal activities . The ability to efficiently modify the core structure at the aminomethyl position enables rapid exploration of structure-activity relationships in agrochemical lead optimization programs.

Application
Selection Property
Validation Focus
Metal complex synthesis for cell studies
Primary amine reactivity for metal coordination
Comparative cell-model response evaluation
Gram-scale advanced intermediate synthesis
Scalable synthetic route availability
Yield and purity assessment in scale-up
Analytical method development
Validated NMR reference spectrum
Identity confirmation and purity analysis
Agrochemical lead optimization
Versatile amine derivatization handle
Structure-activity relationship exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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